4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol
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Overview
Description
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol is a complex organic compound characterized by the presence of a pyridine ring substituted with a methyl group, a tosylated pyrrolidine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the tosylated pyrrolidine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tosyl group or to modify the pyridine ring.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tosyl group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the tosylated pyrrolidine ring can enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol.
Pyridine Derivatives: Compounds like 4-methylpyridine and 2-hydroxypyridine are structurally related to the pyridine ring in the compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a tosylated pyrrolidine ring and a hydroxyl-substituted pyridine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-7-14(8-6-12)23(21,22)19-9-3-4-16(19)15-11-18-17(20)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,20) |
InChI Key |
CVTVLXFXPUMYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=O)C=C3C |
Origin of Product |
United States |
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